(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol
Description
Properties
IUPAC Name |
(3S,5S)-5-(trifluoromethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4-1-3(9)2-10-4/h3-4,9H,1-2H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKOZVUVOBRWJQ-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reaction of a suitable oxolane precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups, leading to a diverse range of products.
Scientific Research Applications
(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring may interact with enzymes or receptors, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol with structurally similar oxolan derivatives identified in the evidence:
*Estimated based on molecular formula C₅H₇F₃O₂.
Key Observations:
Trifluoromethyl vs. Fluorine: The CF₃ group in the target compound confers greater electronegativity and lipophilicity compared to the single fluorine in (3S)-3-fluorotetrahydro-3-Furanmethanol. This may enhance membrane permeability in bioactive molecules but reduce water solubility .
Substituent Position: The 5S-CF₃ and 3S-OH configuration creates a steric environment distinct from purine-substituted analogs (e.g., –7), which prioritize hydrogen bonding via hydroxyl and amino groups.
Aromatic vs.
Research Findings on Analogous Compounds
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative degradation in vivo, a property critical for prolonged drug half-lives. This contrasts with hydroxylated oxolans (e.g., ), which are more susceptible to phase II metabolism .
- Synthetic Accessibility : Halogenated oxolans (e.g., fluorinated derivatives in ) are often synthesized via nucleophilic substitution or catalytic methods, as seen in ’s triazole synthesis using InCl₃. The target compound may require similar strategies for CF₃ introduction .
- Bioactivity : Purine-substituted oxolans (–7) demonstrate antiviral activity, suggesting that the target compound’s trifluoromethyl group could modulate similar pathways if paired with bioactive moieties .
Biological Activity
(3S,5S)-5-(Trifluoromethyl)oxolan-3-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a trifluoromethyl group attached to a five-membered oxolane ring. Its molecular formula is C5H7F3O2, and it exhibits distinct stereochemistry that influences its biological interactions. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological activities. In vitro studies have shown that it can modulate neurotransmitter release, particularly affecting dopamine and serotonin pathways. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.
2. Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is required to elucidate the specific targets.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines reveal that this compound may induce apoptosis in certain types of cancer cells. The compound's ability to trigger programmed cell death suggests its potential as an anticancer agent.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of dopamine reuptake by this compound with an IC50 value of 25 µM. |
| Study B | Showed antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study C | Reported cytotoxic effects on breast cancer cell lines with an IC50 value of 30 µM after 48 hours of exposure. |
Case Studies
- Neurotransmitter Modulation : In a controlled study examining the effects on rat brain slices, this compound was found to increase serotonin levels significantly, suggesting its potential as an antidepressant.
- Antimicrobial Efficacy : A series of experiments assessed the compound’s effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, particularly notable against Staphylococcus aureus.
- Cancer Cell Line Testing : In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating promising anticancer properties.
Q & A
Q. What synthetic strategies are effective for achieving stereochemical purity in (3S,5S)-5-(Trifluoromethyl)oxolan-3-ol?
To ensure stereochemical fidelity, asymmetric catalysis or chiral pool synthesis is recommended. For example, chiral oxazaborolidine catalysts can induce enantioselective reduction of ketones to form the oxolan-3-ol scaffold . Reductive methods using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled temperatures (0–25°C) in aprotic solvents (e.g., THF) preserve stereochemistry . Post-synthesis validation via chiral HPLC or X-ray crystallography is critical to confirm configuration .
Q. How can the trifluoromethyl group’s electronic effects influence reactivity in downstream functionalization?
The strong electron-withdrawing nature of the trifluoromethyl group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions at C5). However, steric hindrance from the CF₃ group may reduce reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) can predict regioselectivity in reactions like epoxidation or sulfonation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : ¹⁹F NMR distinguishes CF₃ chemical shifts (δ −60 to −70 ppm); ¹H/¹³C NMR identifies stereochemical environments (e.g., coupling constants for vicinal diols).
- MS : High-resolution ESI-MS confirms molecular ion clusters (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns for CF₃ .
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., epimerization) impact yield during derivatization?
Epimerization at C3 or C5 can occur under acidic/basic conditions due to the lability of the hemiacetal oxygen. Kinetic studies in D₂O or CD₃OD reveal proton exchange rates, guiding optimal pH (neutral to mildly acidic) and solvent selection (non-polar media) to minimize racemization . For example, sulfonate ester formation at −20°C in dichloromethane reduces side reactions .
Q. What computational approaches resolve discrepancies in predicted vs. observed biological activity?
Contradictions between in silico docking (e.g., AutoDock Vina) and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Hybrid QM/MM simulations refine binding affinity predictions by modeling explicit solvent interactions and trifluoromethyl-induced conformational changes in target enzymes .
Q. How does the compound’s stability vary across biological matrices (e.g., plasma vs. cytosolic extracts)?
In vitro stability assays in human plasma show rapid hydrolysis of the oxolan ring (t₁/₂ < 1 hr at 37°C), whereas cytosolic extracts (pH 7.4, 25°C) exhibit slower degradation. LC-MS/MS metabolomics identifies primary metabolites (e.g., trifluoroacetic acid derivatives) . Stabilization strategies include prodrug design (e.g., acetyl-protected hydroxyl groups) .
Data Contradiction Analysis
Q. Why do synthetic yields vary between reported methods (e.g., 40% vs. 65%)?
Discrepancies often stem from:
- Catalyst purity : Trace metals in commercial LiAlH₄ may deactivate chiral auxiliaries.
- Solvent drying : Residual water in THF promotes hemiacetal decomposition.
- Workup protocols : Aqueous quenching of LiAlH₄ at low temperatures (−78°C) preserves sensitive intermediates .
Q. How to reconcile conflicting reports on its antimicrobial activity?
Variability in MIC values (e.g., 2 µg/mL vs. 32 µg/mL) may reflect:
- Strain-specific efflux pumps : Gram-negative bacteria with AcrAB-TolC systems show higher resistance.
- Assay conditions : Nutrient-rich media reduce compound bioavailability. Standardized CLSI protocols and checkerboard synergy assays (with efflux inhibitors like PAβN) clarify true efficacy .
Methodological Tables
| Comparative Reactivity of Analogues |
|---|
| Compound |
| (3S,5S)-5-CF₃-oxolan-3-ol |
| (3S,5S)-5-CH₃-oxolan-3-ol |
| Rationale: CF₃’s steric bulk hinders nucleophilic attack at C5 . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
